Cas no 478245-93-1 (Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate)

Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate
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- MDL: MFCD01444273
Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M163835-50mg |
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate |
478245-93-1 | 50mg |
$ 380.00 | 2022-06-04 | ||
Matrix Scientific | 167400-500mg |
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate |
478245-93-1 | 500mg |
$918.00 | 2023-09-07 | ||
A2B Chem LLC | AI85128-1g |
methyl 2-{[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}benzoate |
478245-93-1 | >90% | 1g |
$1295.00 | 2024-04-19 | |
TRC | M163835-25mg |
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate |
478245-93-1 | 25mg |
$ 230.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907521-1g |
Methyl 2-{[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}benzoate |
478245-93-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Matrix Scientific | 167400-1g |
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate |
478245-93-1 | 1g |
$1836.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645605-1mg |
Methyl 2-((3-cyano-4-(4-fluorophenyl)pyridin-2-yl)thio)benzoate |
478245-93-1 | 98% | 1mg |
¥473.00 | 2024-05-12 | |
A2B Chem LLC | AI85128-1mg |
methyl 2-{[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}benzoate |
478245-93-1 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI85128-10mg |
methyl 2-{[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}benzoate |
478245-93-1 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645605-10mg |
Methyl 2-((3-cyano-4-(4-fluorophenyl)pyridin-2-yl)thio)benzoate |
478245-93-1 | 98% | 10mg |
¥809.00 | 2024-05-12 |
Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylateに関する追加情報
Research Briefing on Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate (CAS: 478245-93-1)
Recent studies on Methyl 2-{3-cyano-4-(4-fluorophenyl)-2-pyridinylsulfanyl}benzenecarboxylate (CAS: 478245-93-1) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique pyridine and benzoate structural motifs, has garnered attention in medicinal chemistry for its role in developing kinase inhibitors and other targeted therapies. The presence of both cyano and fluorophenyl groups enhances its binding affinity to biological targets, making it a valuable scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in designing selective JAK2 inhibitors. Researchers demonstrated that derivatives of 478245-93-1 exhibited nanomolar potency against JAK2 while maintaining >100-fold selectivity over JAK1 and JAK3. The study employed molecular docking simulations to elucidate the binding mode, revealing critical interactions between the fluorophenyl moiety and the kinase's hydrophobic pocket. These findings suggest promising applications in myeloproliferative disorder treatments.
Further pharmacological characterization was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the metabolic stability of 478245-93-1 derivatives was systematically evaluated. Using human liver microsome assays, scientists identified that methyl ester hydrolysis represents the primary metabolic pathway, with half-lives ranging from 45-120 minutes depending on substituent patterns. This data provides crucial insights for prodrug design strategies aiming to improve oral bioavailability of related compounds.
Notably, patent literature (WO2023/154672) discloses novel crystalline forms of 478245-93-1 with enhanced physicochemical properties. Differential scanning calorimetry revealed Form II to have a melting point of 178-180°C and improved solubility profile (2.3 mg/mL in pH 6.8 buffer) compared to the amorphous material. These developments address formulation challenges previously limiting the compound's pharmaceutical applications.
Ongoing clinical investigations (Phase I/II, NCT05678944) are evaluating a 478245-93-1-derived FGFR4 inhibitor for hepatocellular carcinoma. Preliminary results show acceptable safety profiles with dose-proportional pharmacokinetics up to 800 mg daily. The study represents the first translational application of this chemical scaffold in oncology therapeutics, with biomarker analyses confirming target engagement through phospho-FGFR4 suppression in tumor biopsies.
From a synthetic chemistry perspective, recent advances (ACS Catalysis, 2024) have established more sustainable routes to 478245-93-1 using photocatalytic C-S bond formation. The new method achieves 82% yield under visible light irradiation, eliminating traditional palladium catalysts and reducing heavy metal contamination risks. This green chemistry approach significantly lowers the environmental impact of large-scale production.
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